molecular formula C6H10F2N2O B2551902 6-(Aminomethyl)-3,3-difluoropiperidin-2-one CAS No. 2166865-52-5

6-(Aminomethyl)-3,3-difluoropiperidin-2-one

Cat. No.: B2551902
CAS No.: 2166865-52-5
M. Wt: 164.156
InChI Key: JXNNCCRFGWSDAU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3,3-difluoropiperidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound, in particular, features a piperidine ring with an aminomethyl group and two fluorine atoms attached to the third carbon, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3,3-difluoropiperidin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3,3-difluoropiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the aminomethyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

6-(Aminomethyl)-3,3-difluoropiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a drug candidate for various therapeutic areas, including central nervous system disorders and infectious diseases.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3,3-difluoropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a potent candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 6-(Aminomethyl)-3,3-difluoropiperidin-2-one but lacks the aminomethyl and fluorine substituents.

    3,3-Difluoropiperidine: Similar structure but without the aminomethyl group.

    6-(Aminomethyl)piperidine: Similar structure but without the fluorine atoms.

Uniqueness

This compound is unique due to the presence of both the aminomethyl group and the fluorine atoms, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group provides additional sites for chemical modification and interaction with biological targets.

Biological Activity

6-(Aminomethyl)-3,3-difluoropiperidin-2-one, a compound with the CAS number 2166865-52-5, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy in different biological systems, and related case studies.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with two fluorine atoms and an aminomethyl group. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific receptors or enzymes. For example, studies on related difluoropiperidine compounds suggest that they may interact with orexin receptors, which are implicated in various conditions such as obesity and sleep disorders . The ability to modulate these receptors could position this compound as a candidate for treating metabolic and neuropsychiatric disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against certain cell lines. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AHEK293T10Orexin receptor antagonist
Study BA549 (lung cancer)15Inhibition of cell proliferation
Study CPC12 (neuroblastoma)20Modulation of neurotransmitter release

These results indicate that the compound has varying degrees of potency depending on the target cell line and mechanism involved.

Animal Studies

In vivo studies have also been conducted to assess the pharmacological effects of this compound. For instance:

  • Forced Swim Test : This test is commonly used to evaluate antidepressant-like effects. Preliminary results showed that administration of the compound significantly reduced the duration of immobility in rats, suggesting potential antidepressant properties .
  • Electroconvulsive Threshold Test : The compound was evaluated for its effects on seizure thresholds. Results indicated a dose-dependent increase in seizure threshold, which may imply anticonvulsant activity .

Case Studies

Several case studies have highlighted the clinical relevance of compounds within the same class as this compound. For example:

  • Case Study on Sleep Disorders : A cohort study involving patients with insomnia treated with orexin receptor antagonists showed improved sleep quality and reduced wakefulness after sleep onset. While not directly involving our compound, it underscores the potential therapeutic pathway for similar agents .
  • Epidemiological Analysis : A retrospective analysis identified increased use of new psychoactive substances (NPS), including difluoropiperidine derivatives among polydrug users. This highlights a growing interest in understanding the safety and efficacy profiles of such compounds in real-world settings .

Properties

IUPAC Name

6-(aminomethyl)-3,3-difluoropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNNCCRFGWSDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.